molecular formula C11H11BrIN3O2 B13929254 tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate

tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate

Cat. No.: B13929254
M. Wt: 424.03 g/mol
InChI Key: LUTMBRBLXIHUJD-UHFFFAOYSA-N
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Description

tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate: is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, cyano, and iodine substituents on a pyridine ring, along with a tert-butyl carbamate group. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate typically involves multi-step reactions starting from pyridine derivatives. The process includes:

    Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Cyanation: Conversion of a suitable precursor to introduce a cyano group at the 4-position, often using copper(I) cyanide (CuCN) or similar reagents.

    Iodination: Introduction of an iodine atom at the 3-position using iodine or iodinating agents like N-iodosuccinimide (NIS).

    Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and iodine positions.

    Oxidation and Reduction: The cyano group can be reduced to an amine, and the pyridine ring can undergo oxidation to form N-oxides.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents.

Major Products:

  • Substituted pyridines with various functional groups.
  • Amines from the reduction of the cyano group.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine

  • Explored for its role in the development of new pharmaceuticals, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to active sites or allosteric sites, thereby modulating biological pathways. The presence of multiple functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

    tert-Butyl (5-bromo-4-cyanothiazol-2-yl)carbamate: Similar structure but with a thiazole ring instead of pyridine.

    tert-Butyl (5-bromo-4-cyano-1,3-thiazol-2-yl)carbamate: Another thiazole derivative with similar functional groups.

Uniqueness:

  • The combination of bromine, cyano, and iodine substituents on a pyridine ring is unique and provides distinct reactivity and binding properties.
  • The tert-butyl carbamate group offers stability and protection during synthetic transformations.

Properties

Molecular Formula

C11H11BrIN3O2

Molecular Weight

424.03 g/mol

IUPAC Name

tert-butyl N-(5-bromo-4-cyano-3-iodopyridin-2-yl)carbamate

InChI

InChI=1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-9-8(13)6(4-14)7(12)5-15-9/h5H,1-3H3,(H,15,16,17)

InChI Key

LUTMBRBLXIHUJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C(=C1I)C#N)Br

Origin of Product

United States

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